molecular formula C20H22O9 B12299592 Afzelechin 7-apioside CAS No. 114590-44-2

Afzelechin 7-apioside

Cat. No.: B12299592
CAS No.: 114590-44-2
M. Wt: 406.4 g/mol
InChI Key: BJBAEYMVZJJUEM-UHFFFAOYSA-N
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Description

Afzelechin 7-apioside is a hydroxyflavan, specifically a flavan-3-ol, which is a type of flavonoid. It is characterized by the presence of a hydroxyl group at position 3 on the B ring, but not at position 4. This compound is found in various plant species and has been studied for its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Afzelechin 7-apioside typically involves the glycosylation of afzelechin with apiose. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer the apiose moiety to the hydroxyl group of afzelechin under mild conditions. Chemical glycosylation, on the other hand, involves the use of activated apiose derivatives and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of the synthesis process. advancements in biotechnological methods, such as the use of engineered microorganisms and plant cell cultures, have shown promise in producing this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Afzelechin 7-apioside undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydroxy derivatives .

Scientific Research Applications

    Chemistry: Used as a model compound to study flavonoid chemistry and glycosylation reactions.

    Biology: Investigated for its antioxidant properties and potential to modulate biological pathways.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

Afzelechin 7-apioside exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Afzelechin 7-apioside is similar to other flavan-3-ols, such as catechin and epicatechin. its unique glycosylation with apiose distinguishes it from these compounds. This glycosylation can enhance its solubility, stability, and bioavailability, making it a more potent antioxidant and bioactive compound .

Similar Compounds

Properties

CAS No.

114590-44-2

Molecular Formula

C20H22O9

Molecular Weight

406.4 g/mol

IUPAC Name

7-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5-diol

InChI

InChI=1S/C20H22O9/c21-8-20(26)9-27-19(18(20)25)28-12-5-14(23)13-7-15(24)17(29-16(13)6-12)10-1-3-11(22)4-2-10/h1-6,15,17-19,21-26H,7-9H2

InChI Key

BJBAEYMVZJJUEM-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)OC3C(C(CO3)(CO)O)O)C4=CC=C(C=C4)O)O

melting_point

135 - 137 °C

physical_description

Solid

Origin of Product

United States

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